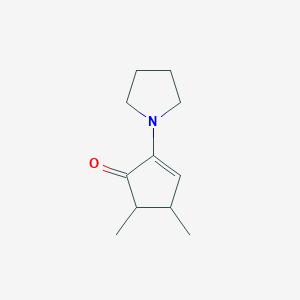

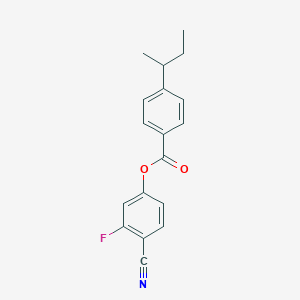

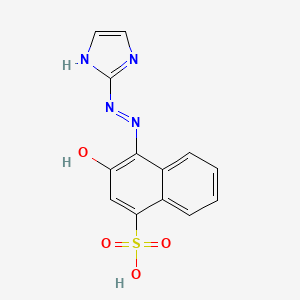

![molecular formula C11H8F3N3O2S B12544627 1,2,4-Triazine, 3-(methylsulfonyl)-5-[3-(trifluoromethyl)phenyl]- CAS No. 143135-67-5](/img/structure/B12544627.png)

1,2,4-Triazine, 3-(methylsulfonyl)-5-[3-(trifluoromethyl)phenyl]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4-Triazine, 3-(methylsulfonyl)-5-[3-(trifluoromethyl)phenyl]- is a heterocyclic compound that features a triazine ring substituted with a methylsulfonyl group and a trifluoromethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazine, 3-(methylsulfonyl)-5-[3-(trifluoromethyl)phenyl]- typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through cyclization reactions involving appropriate precursors such as nitriles or amidines.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions, often using reagents like methylsulfonyl chloride in the presence of a base.

Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate trifluoromethylphenyl halides and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,2,4-Triazin, 3-(Methylsulfonyl)-5-[3-(Trifluormethyl)phenyl]- unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Methylsulfonylgruppe kann zu Sulfonderivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können den Triazinring oder die Trifluormethylgruppe angreifen, was zu teilweise oder vollständig reduzierten Produkten führt.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können am Triazinring oder am Phenylring auftreten, wodurch eine weitere Funktionalisierung ermöglicht wird.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden häufig verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden eingesetzt.

Substitution: Halogenierungsmittel, Nucleophile und Basen werden unter verschiedenen Bedingungen verwendet, um Substitutionsreaktionen zu erreichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfonderivate, reduzierte Triazinverbindungen und verschiedene substituierte Triazinderivate, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

1,2,4-Triazin, 3-(Methylsulfonyl)-5-[3-(Trifluormethyl)phenyl]- hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen und als Ligand in der Koordinationschemie.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller, antifungaler und antikanzerogener Eigenschaften.

Medizin: Es wird auf sein Potenzial als therapeutisches Mittel untersucht, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte Enzyme oder Rezeptoren abzielen.

Industrie: Die Verbindung wird aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung fortschrittlicher Materialien wie Polymere und Katalysatoren eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 1,2,4-Triazin, 3-(Methylsulfonyl)-5-[3-(Trifluormethyl)phenyl]- beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Trifluormethylgruppe erhöht die Lipophilie und metabolische Stabilität der Verbindung, sodass sie effektiv an ihre Ziele binden kann. Der Triazinring und die Methylsulfonylgruppe tragen zur Gesamtreaktivität der Verbindung und ihrer Fähigkeit bei, stabile Komplexe mit biologischen Molekülen zu bilden.

Wirkmechanismus

The mechanism of action of 1,2,4-Triazine, 3-(methylsulfonyl)-5-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The triazine ring and methylsulfonyl group contribute to the compound’s overall reactivity and ability to form stable complexes with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,2,4-Triazin, 3-(Methylsulfonyl)-5-phenyl-: Fehlt die Trifluormethylgruppe, was zu unterschiedlichen chemischen Eigenschaften und biologischen Aktivitäten führt.

1,2,4-Triazin, 3-(Methylsulfonyl)-5-[4-(Trifluormethyl)phenyl]-: Ähnliche Struktur, jedoch mit der Trifluormethylgruppe an einer anderen Position am Phenylring, was zu Variationen in Reaktivität und Anwendungen führt.

1,2,4-Triazin, 3-(Methylsulfonyl)-5-[3-(Trifluormethyl)benzyl]-:

Einzigartigkeit

1,2,4-Triazin, 3-(Methylsulfonyl)-5-[3-(Trifluormethyl)phenyl]- ist einzigartig aufgrund des Vorhandenseins sowohl der Methylsulfonyl- als auch der Trifluormethylphenylgruppe, die unterschiedliche chemische und biologische Eigenschaften verleihen. Die Trifluormethylgruppe erhöht die Stabilität und Lipophilie der Verbindung, während die Methylsulfonylgruppe zu ihrer Reaktivität und dem Potenzial für eine weitere Funktionalisierung beiträgt.

Eigenschaften

CAS-Nummer |

143135-67-5 |

|---|---|

Molekularformel |

C11H8F3N3O2S |

Molekulargewicht |

303.26 g/mol |

IUPAC-Name |

3-methylsulfonyl-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazine |

InChI |

InChI=1S/C11H8F3N3O2S/c1-20(18,19)10-16-9(6-15-17-10)7-3-2-4-8(5-7)11(12,13)14/h2-6H,1H3 |

InChI-Schlüssel |

JQQBBXCXOGKCGZ-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)C1=NC(=CN=N1)C2=CC(=CC=C2)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

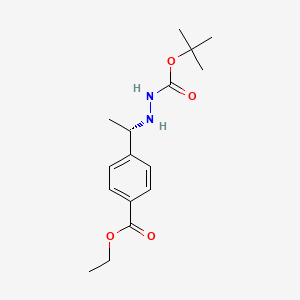

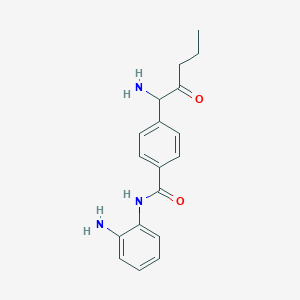

![2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate](/img/structure/B12544560.png)

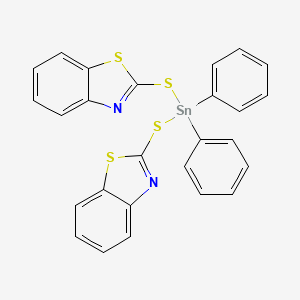

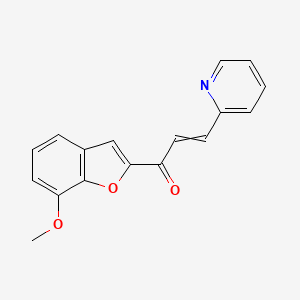

![1-[10-(9H-Carbazol-9-yl)decyl]-1'-methyl-4,4'-bipyridin-1-ium dichloride](/img/structure/B12544567.png)

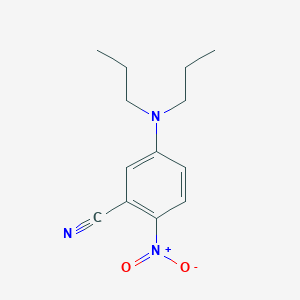

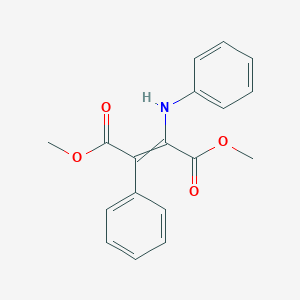

![3,7,7-Trimethyl-2-phenylbicyclo[4.1.0]hept-3-ene](/img/structure/B12544569.png)

![1H-Pyrazolo[3,4-b]pyridine, 3-phenyl-4-(2-thienyl)-6-(trifluoromethyl)-](/img/structure/B12544612.png)